2-aminopyrido[3,2-d]pyrimidin-4(1H)-one

Malaria Plasmepsin Inhibition Regioisomer SAR

2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one (CAS 110967-13-0) is a nitrogen-rich fused heterocyclic building block comprising a pyridine ring annulated to a 2-aminopyrimidin-4-one core. It belongs to the broader pyridopyrimidinone family, which is widely employed in medicinal chemistry for the construction of kinase inhibitors and anti-infective agents.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 110967-13-0
Cat. No. B027112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminopyrido[3,2-d]pyrimidin-4(1H)-one
CAS110967-13-0
Synonyms2-AMINO-PYRIDO[3,2-D]PYRIMIDIN-4(1H)-ONE
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=C(N2)N)N=C1
InChIInChI=1S/C7H6N4O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H3,8,10,11,12)
InChIKeyTYUQHMRMRMGSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one (CAS 110967-13-0) Procurement Evidence Guide


2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one (CAS 110967-13-0) is a nitrogen-rich fused heterocyclic building block comprising a pyridine ring annulated to a 2-aminopyrimidin-4-one core . It belongs to the broader pyridopyrimidinone family, which is widely employed in medicinal chemistry for the construction of kinase inhibitors and anti-infective agents. The compound presents multiple hydrogen-bond donor/acceptor sites (calculated PSA ≈ 84.7 Ų, logP ≈ 0.48) and serves as a versatile intermediate for further functionalization at the 2-amino position and the pyridine ring .

Why 2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one Cannot Be Casually Substituted by Regioisomeric Analogs


Pyridopyrimidinone regioisomers ([2,3-d], [3,2-d], [4,3-d]) are not functionally interchangeable. The position of the pyridine nitrogen atom profoundly alters the electronic distribution, hydrogen-bonding geometry, and target recognition of the scaffold. Empirical evidence shows that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit negligible inhibitory potency against plasmepsin (Plm) I, II, and IV, regardless of side-chain substitution, while the [3,2-d] regioisomer consistently yields active inhibitors [1]. Therefore, procurement decisions based solely on the generic 'aminopyridopyrimidinone' name without specifying the [3,2-d] junction risk acquiring a biologically inert scaffold. The sections below provide the quantitative evidence supporting the preferential selection of the [3,2-d] core.

Quantitative Differentiation Evidence for 2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one Relative to Closest Analogs


Plasmepsin Inhibitory Scaffold Superiority: [3,2-d] vs [2,3-d] Regioisomers

The [3,2-d] regioisomer is a productive scaffold for plasmepsin (Plm) inhibitor development, whereas the [2,3-d]-regioisomer 2-aminopyridopyrimidin-4-ones are inactive against Plm I, II, and IV irrespective of substitution. Specifically, 2-amino-7-[4-(3-phenylpropyl)phenyl]-3-[(tetrahydrofuran-2-yl)methyl]pyrido[3,2-d]pyrimidin-4(3H)-one displayed high Plm IV potency and selectivity over human cathepsin D (no numerical IC50 published for the unsubstituted core; the data pertain to substituted derivatives, reflecting the privileged nature of the [3,2-d] core) [1].

Malaria Plasmepsin Inhibition Regioisomer SAR

JNK3 Kinase Inhibitor Potency Achievable from the 2-Aminopyrido[3,2-d]pyrimidin-4-one Core

The unsubstituted 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one served as the lead scaffold for a series of potent JNK inhibitors. Optimization yielded compound 13 with JNK3 IC50 = 15 nM, >660-fold selectivity over p38 MAP kinase (IC50 > 10 µM), and high oral bioavailability (%F = 87). While these data originate from a substituted analog, they validate the [3,2-d] core as a viable kinase inhibitor starting point. No equivalent potency or selectivity profile has been reported for the [2,3-d] or [4,3-d] regioisomers in the JNK context [1].

Kinase Inhibition c-Jun N-Terminal Kinase (JNK) Selectivity

Scalable Synthetic Accessibility and Commercial Purity

2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one (CAS 110967-13-0) is commercially available from multiple global suppliers at ≥95% purity and is produced via well-established cyclocondensation routes. In contrast, the direct [2,3-d] regioisomer (CAS 54568-18-8) is less widely stocked and frequently requires custom synthesis, potentially leading to longer lead times and higher procurement costs .

Synthetic Chemistry Building Block Procurement Purity Comparison

Computed Physicochemical Favorability for Fragment-Based Drug Design

With a molecular weight of 162.15 g/mol, clogP ≈ 0.48, and 3 H-bond donors / 5 H-bond acceptors, 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one resides well within the Rule-of-3 fragment space (MW < 300, clogP ≤ 3) and obeys Lipinski's Rule of 5 . This contrasts with larger, more lipophilic analogs (e.g., N-alkylated derivatives where MW > 300 and clogP > 2), which may exhibit poorer fragment metrics and reduced solubility. The [3,2-d] isomer's low molecular complexity and favorable polar surface area (PSA ≈ 84.7 Ų) make it an efficient, high-ligand-efficiency starting point for fragment growing or merging campaigns .

Fragment-Based Drug Discovery Lipinski Rule of 5 Ligand Efficiency

Optimal Use Cases for 2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one Based on Differentiating Evidence


Antimalarial Plasmepsin Inhibitor Development

Initiate a hit-to-lead campaign against plasmepsin IV using the [3,2-d] core as the privileged scaffold. The regioisomer-specific activity demonstrated by Rasiņa et al. [1] indicates that analogs built on this scaffold can achieve high potency and selectivity over human cathepsin D, whereas the [2,3-d] isomer is uniformly inactive. Procure the compound as the key building block for focused library synthesis targeting the Plm IV S1' pocket.

Kinase Inhibitor Lead Generation (JNK Family)

Use the 2-amino group as a synthetic handle for parallel derivatization to generate a library of JNK inhibitor candidates. The ACS Med. Chem. Lett. study [2] demonstrates that appropriate substitution on this core yields single-digit nanomolar JNK3 inhibitors with >600-fold selectivity over p38. The scaffold's proven support for oral bioavailability (87% F in rat) suggests that optimized leads can progress to in vivo efficacy studies.

Fragment-Based Drug Design Starting Point

Incorporate this compound into a fragment screen or fragment-growing strategy. Its low molecular weight (162 Da), rule-of-3 compliance, and balanced logP (0.48) make it an ideal fragment for X-ray crystallography-based structure-guided design. The 2-amino group provides a vector for iterative growth while maintaining ligand efficiency .

Medicinal Chemistry Training and Pilot Scale-Up

Employ this building block in academic or industrial training laboratories to demonstrate regioisomer-dependent SAR and late-stage functionalization chemistry. The commercial availability at ≥95% purity from multiple vendors reduces procurement friction, enabling cohort-scale synthesis exercises without custom-synthesis delays .

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